6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
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Overview
Description
6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a complex heterocyclic compound that features a unique combination of oxadiazole, pyridine, and pyrrolo[2,3-c]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved by reacting appropriate nitrile oxides with hydrazides under controlled conditions.
Construction of the pyrrolo[2,3-c]pyridine core: This involves cyclization reactions using suitable starting materials such as pyridine derivatives and appropriate cyclizing agents.
Coupling reactions: The final step involves coupling the oxadiazole and pyrrolo[2,3-c]pyridine moieties using reagents like palladium catalysts under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Material Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their diverse biological activities.
Pyridine derivatives: Widely used in medicinal chemistry.
Pyrrolo[2,3-c]pyridine derivatives: Known for their potential in drug design.
Uniqueness
6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is unique due to its combination of three distinct heterocyclic moieties, which may confer unique biological and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-3-ylmethyl)pyrrolo[2,3-c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-12-19-15(24-20-12)11-22-8-5-14-4-7-21(16(14)17(22)23)10-13-3-2-6-18-9-13/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAIETBRLJJSIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C=CC3=C(C2=O)N(C=C3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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